N-Acetyl-S-(2-carboxyethyl)-D-Cysteine N-Acetyl-S-(2-carboxyethyl)-D-Cysteine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001913
InChI: InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1
SMILES:
Molecular Formula: C8H13NO5S
Molecular Weight: 235.26 g/mol

N-Acetyl-S-(2-carboxyethyl)-D-Cysteine

CAS No.:

Cat. No.: VC18001913

Molecular Formula: C8H13NO5S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl-S-(2-carboxyethyl)-D-Cysteine -

Specification

Molecular Formula C8H13NO5S
Molecular Weight 235.26 g/mol
IUPAC Name (2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid
Standard InChI InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1
Standard InChI Key CLQPFBSYILTXKI-ZCFIWIBFSA-N
Isomeric SMILES CC(=O)N[C@H](CSCCC(=O)O)C(=O)O
Canonical SMILES CC(=O)NC(CSCCC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Acetyl-S-(2-carboxyethyl)-D-Cysteine belongs to the class of modified cysteine derivatives, distinguished by its D-configuration at the alpha-carbon. The molecule comprises:

  • A D-cysteine backbone (C3H7NO2S\text{C}_3\text{H}_7\text{NO}_2\text{S})

  • An acetyl group (CH3CO\text{CH}_3\text{CO}) at the amino terminus

  • A 2-carboxyethyl thioether side chain (-S-CH2CH2COOH\text{-S-CH}_2\text{CH}_2\text{COOH})

The stereochemistry at the alpha-carbon differentiates it from the L-enantiomer, potentially influencing its metabolic processing and biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1798904-73-0
Molecular FormulaC8H13NO5S\text{C}_8\text{H}_{13}\text{NO}_5\text{S}
Molecular Weight235.26 g/mol
IUPAC Name(2R)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid
Canonical SMILESCC(=O)NC@@HC(=O)O

Data derived from PubChem and chemical registries .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of N-Acetyl-S-(2-carboxyethyl)-D-Cysteine typically involves:

  • Enantioselective Cysteine Preparation: Starting with D-cysteine, synthesized via enzymatic resolution or asymmetric synthesis to ensure chiral purity.

  • Acetylation: Reaction with acetic anhydride or acetyl chloride under controlled pH (7.0–8.5) to yield N-acetyl-D-cysteine.

  • Thioether Formation: Alkylation of the thiol group with 3-bromopropionic acid or acrylic acid derivatives.

Critical parameters include maintaining an inert atmosphere to prevent oxidation of the thiol group and precise temperature control (25–37°C) to minimize racemization .

Analytical Methods

  • Chiral HPLC: Essential for verifying enantiomeric purity, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.

  • LC-MS/MS: Provides sensitive quantification in biological matrices, with detection limits <1 ng/mL when using deuterated internal standards.

Comparative Analysis with L-Enantiomer and Structural Analogs

Table 2: Key Differences Between D- and L-Enantiomers

PropertyD-EnantiomerL-Enantiomer
Metabolic StabilityHigher (theoretical)Lower
Transport EfficiencyReducedHigh via LAT1 transporters
Reported BioactivityLimited dataAntioxidant/Nrf2 activation

Theoretical Biological Roles and Applications

Putative Detoxification Mechanisms

As a structural analog of glutathione conjugates, N-Acetyl-S-(2-carboxyethyl)-D-Cysteine may participate in:

  • Electrophile Scavenging: The thioether group could trap reactive α,β-unsaturated carbonyl compounds (e.g., acrylamide).

  • Metal Chelation: The carboxylate and thioether moieties may coordinate divalent cations, reducing oxidative stress.

Pharmacokinetic Considerations

  • Absorption: Limited intestinal uptake due to D-configuration; parenteral administration may be necessary for therapeutic use.

  • Distribution: Predicted logP of −1.2 suggests high hydrophilicity, favoring renal excretion.

  • Metabolism: Potential sulfoxidation at the thioether group, yielding diastereomeric sulfoxides with distinct bioactivities.

Research Gaps and Future Directions

Priority Investigation Areas

  • Enantiomer-Specific Bioactivity: Comparative studies of D- vs. L-forms in cellular stress response pathways.

  • Toxicokinetic Profiling: ADME studies using radiolabeled compound in model organisms.

  • Therapeutic Potential: Evaluation in models of oxidative stress-related disorders (e.g., neurodegenerative diseases).

Methodological Challenges

  • Synthesis Scalability: Developing cost-effective routes for gram-scale production.

  • Analytical Standards: Commercial availability of certified reference materials for regulatory applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator